

Umbralisib Tosylate: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Umbralisib Tosylate*

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This in-depth technical guide explores the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Umbralisib Tosylate** (also known as TGR-1202), a potent and selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ). Umbralisib was developed for the treatment of hematologic malignancies and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma, though this approval was later withdrawn due to safety concerns in other trials. This guide focuses on the foundational preclinical data that characterized its activity and disposition.

Core Pharmacological Attributes

Umbralisib is a second-generation PI3K δ inhibitor designed to offer an improved safety profile compared to first-generation agents in its class. Its dual mechanism of action, inhibiting both PI3K δ and CK1 ϵ , is unique and contributes to its distinct biological effects.

Table 1: In Vitro Potency of Umbralisib

Target	Assay Type	Potency (EC50)
PI3K δ	Biochemical Assay	22.2 nM
CK1 ϵ	Biochemical Assay	6.0 μ M

Data compiled from publicly available sources.

Preclinical Pharmacokinetics

Detailed pharmacokinetic studies in multiple preclinical species are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile and to project human pharmacokinetics. While comprehensive, directly comparable tables of preclinical PK parameters for umbralisib are not readily available in the public domain, data from studies in rats provide valuable insights.

Table 2: Pharmacokinetic Parameters of Umbralisib in Rats

Parameter	Value	Conditions
AUC $0 \rightarrow \infty$	$5416.67 \pm 1451.85 \text{ ng/mL} \cdot \text{h}$	Single oral dose
Cmax	Not explicitly stated	Single oral dose
Oral LD50	3320 mg/kg[1]	-

AUC $0 \rightarrow \infty$: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. LD50: Median lethal dose.

Note: The AUC value was reported in a study investigating a drug-drug interaction with sophocarpine. The Cmax was reported to be markedly diminished in the presence of sophocarpine, but the baseline value was not provided in the abstract.

Metabolism and Excretion:

- In vitro studies have shown that umbralisib is metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP1A2.[1]
- In humans, following a single radiolabeled dose, approximately 81% of the dose was recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug).
[1] This suggests that fecal elimination is the primary route of excretion.

Preclinical Pharmacodynamics

The pharmacodynamic effects of umbralisib have been characterized in a variety of in vitro and in vivo preclinical models, demonstrating its ability to inhibit the PI3K δ signaling pathway and exert anti-tumor activity.

In Vitro Pharmacodynamics

In vitro studies in various leukemia and lymphoma cell lines have demonstrated the antiproliferative activity of umbralisib, with GI50 (concentration causing 50% growth inhibition) values ranging from 0.6 to 66 μ M. Furthermore, umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines, key processes in the trafficking and homing of malignant B-cells.^[2]

A key pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation of AKT (pAKT). In human lymphoma and leukemia cell lines, umbralisib inhibited the phosphorylation of AKT at Ser473 in a concentration-dependent manner, with inhibitory concentrations ranging from 10 nM to 100 μ M.

In Vivo Pharmacodynamics and Efficacy

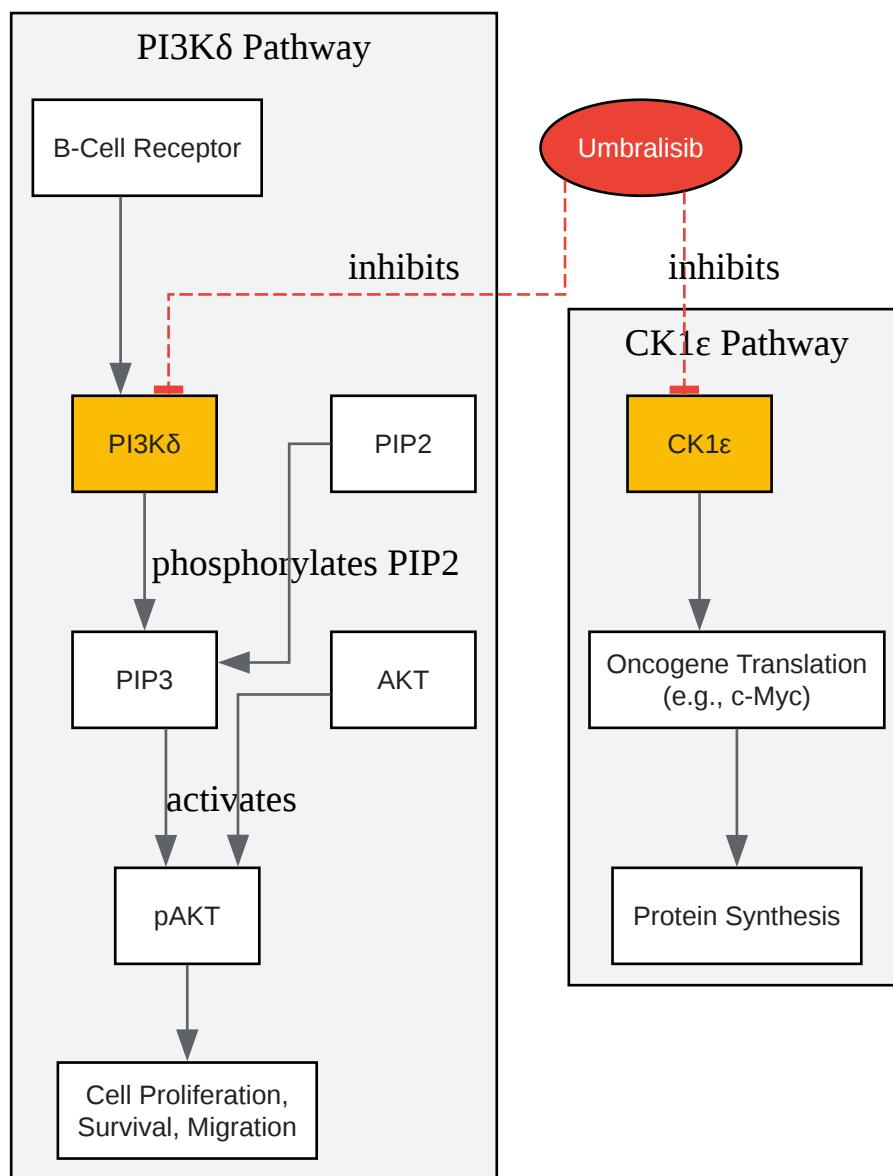
The in vivo anti-tumor activity of umbralisib has been evaluated in xenograft models of hematologic malignancies.

- MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model: In NOD/SCID mice bearing MOLT-4 tumors, oral administration of umbralisib at a dose of 150 mg/kg/day for 25 days resulted in a slower rate of tumor growth compared to the control group.
- E μ -TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL): In this model, oral administration of umbralisib led to a marked reduction in pAKT in T cells, confirming target engagement in vivo. Pharmacokinetic analyses in this model showed that umbralisib was detectable in plasma for up to 16 hours post-dosing.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.

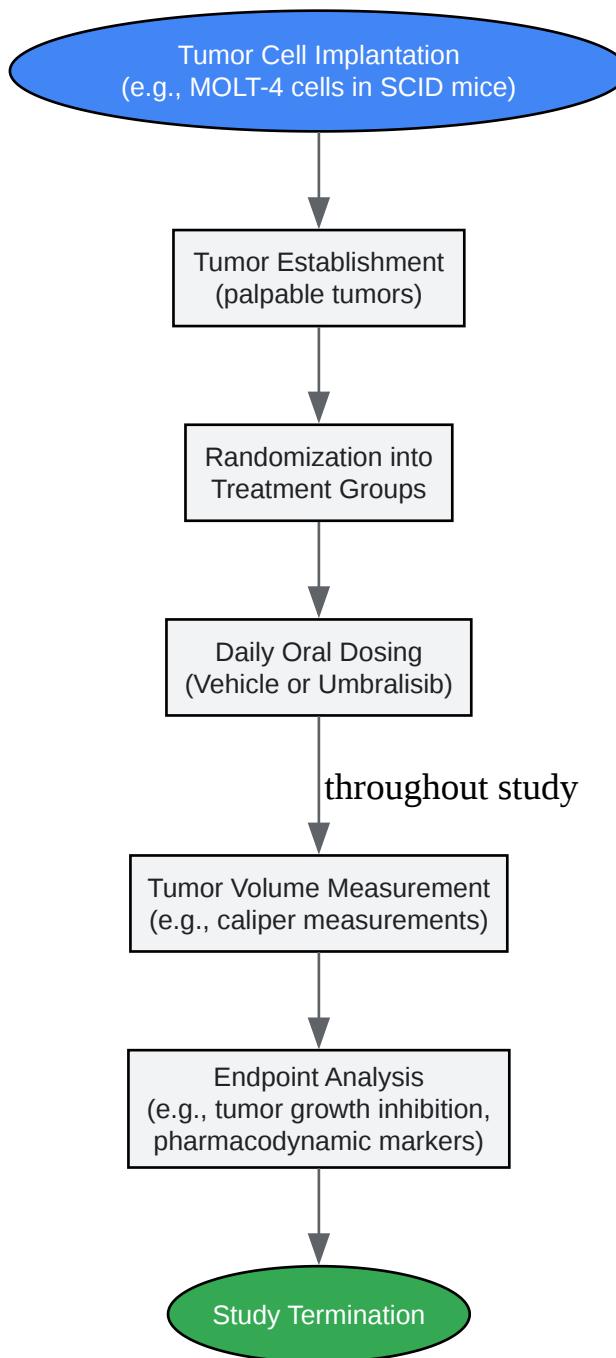
Umbralisib's Dual Inhibition of PI3K δ and CK1 ϵ Signaling



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Caption: Dual inhibition of PI3K δ and CK1 ϵ pathways by Umbralisib.

Experimental Workflow for In Vivo Xenograft Studies



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
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